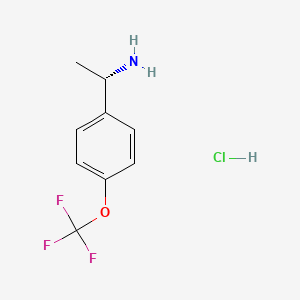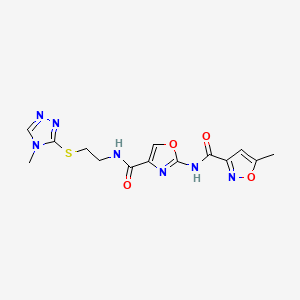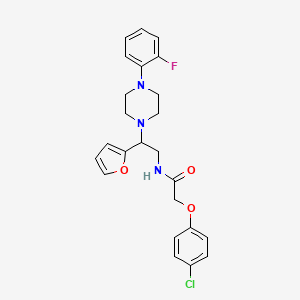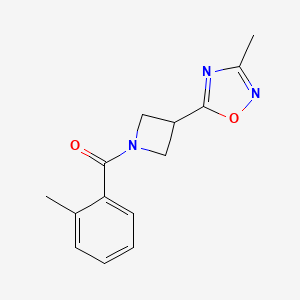![molecular formula C11H13ClFNO2 B2783545 2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride CAS No. 2580231-69-0](/img/structure/B2783545.png)
2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride” is a chemical compound with the CAS Number: 2580231-69-0 . It has a molecular weight of 245.68 . The IUPAC name for this compound is 2-(3-(3-fluorophenyl)azetidin-3-yl)acetic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12FNO2.ClH/c12-9-3-1-2-8(4-9)11(5-10(14)15)6-13-7-11;/h1-4,13H,5-7H2,(H,14,15);1H . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Fluorinated Compounds in Environmental and Health Sciences
Fluorinated compounds, including those similar to "2-[3-(3-Fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride," have garnered interest due to their unique properties, such as thermal stability and resistance to degradation. These characteristics make them valuable in various applications, ranging from pharmaceuticals to material science. For example, the study of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) reflects the ongoing effort to find safer and less environmentally persistent chemicals without compromising their beneficial properties (Wang et al., 2013).
Fluorinated Compounds in Medicinal Chemistry
In the realm of medicinal chemistry, the inclusion of fluorine atoms in pharmaceutical compounds can significantly affect their biological activity, metabolic stability, and overall efficacy. The structural modification of bioactive molecules by introducing fluorine or fluorinated groups has been a crucial strategy in drug design and development. This approach has led to the creation of numerous therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.
Environmental Impact and Regulation
Concerning environmental science, the study of fluorinated compounds also includes assessing their impact on ecosystems and human health. Research has indicated that certain long-chain fluorinated compounds persist in the environment and bioaccumulate, leading to regulatory actions aimed at reducing their use and finding safer alternatives. The transition to short-chain fluorinated compounds and the development of non-fluorinated alternatives exemplify efforts to mitigate environmental and health risks while maintaining the desired chemical functionalities (Wang et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[3-(3-fluorophenyl)azetidin-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c12-9-3-1-2-8(4-9)11(5-10(14)15)6-13-7-11;/h1-4,13H,5-7H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDWGIITPBCTTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC(=O)O)C2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783468.png)
![6-chloro-N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2783469.png)

![2-[(3-Fluorophenyl)methyl]oxirane](/img/structure/B2783473.png)


![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-7H-purine](/img/structure/B2783476.png)


![3-(4-Methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2783481.png)


![3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2783484.png)